4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine
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Overview
Description
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the pyrimidine ring, along with a methyl group on the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been studied for their ability to modulate ion channels in the body.
Mode of Action
It is suggested that it may bind to specific ion channels in the body and modulate their activity.
Biochemical Pathways
Result of Action
The modulation of ion channels can lead to changes in cellular excitability, signaling, and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-chlorobenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 4-chloroaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with guanidine to form the pyrimidine ring.
Chlorination: The final step involves the chlorination of the pyrimidine ring to introduce the chlorine atom at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance the reaction rate.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-chlorophenyl)pyrimidin-2-amine: Lacks the methyl group on the pyrimidine ring.
4-chloro-N-(4-chlorophenyl)-6-ethylpyrimidin-2-amine: Contains an ethyl group instead of a methyl group.
Uniqueness
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is unique due to the presence of both chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFQTURXBXMPND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402176 |
Source
|
Record name | 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23497-36-1 |
Source
|
Record name | 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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